![molecular formula C19H19N5O3 B3733839 4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one](/img/structure/B3733839.png)
4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one
Overview
Description
4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound featuring a combination of heterocyclic structures
Preparation Methods
The synthesis of 4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one involves multiple steps, typically starting with the preparation of intermediate compounds. One common route includes the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) to form the oxadiazole ring . Further steps involve the incorporation of the piperidine and pyrimidine rings through sequential condensation and cyclization reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Scientific Research Applications
4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-infective agent due to its ability to inhibit bacterial and viral activities.
Materials Science: The compound’s stability and energetic properties make it a candidate for use in the development of new materials, including explosives and propellants.
Biological Research: Its interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . Compared to these, 4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its combination of piperidine and pyrimidine rings, which may enhance its biological activity and stability .
Properties
IUPAC Name |
4-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl]piperidin-4-yl]-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12-22-18(23-27-12)14-3-2-4-15(9-14)19(26)24-7-5-13(6-8-24)16-10-17(25)21-11-20-16/h2-4,9-11,13H,5-8H2,1H3,(H,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDGVWUUVCFNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N3CCC(CC3)C4=CC(=O)NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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